Cas no 64099-44-1 (10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-)
64099-44-1 structure
Product Name:10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-
Numero CAS:64099-44-1
MF:C21H25N3O2S2
MW:415.572102308273
CID:504144
PubChem ID:68833
Update Time:2025-04-19
10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10-(1-azabicyclo[2.2.2]octan-3-yl)-N,N-dimethylphenothiazine-2-sulfonamide
- 10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-
- 10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
- 10H-Phenothiazine-2-sulfonamide, 10-(1-azabicyclo(2.2.2)oct-3-yl)-N,N-dimethyl-
- LM 24056
- N,N-Dimethyl-10-(3-chinuclidinyl)-2-phenylthiazinylsulfonamid
- N,N-Dimethyl-10-(3-quinuclidinyl)phenothiazine-2-sulfonamide
- Quisultazine [INN]
- Quisultidina
- Quisultidina [INN-Spanish]
- Quisultidinum
- Quisultidinum [INN-Latin]
- UNII-60J29WG4Q6
- 64099-44-1
- Quisultidine
- EINECS 264-671-3
- CHEMBL2105307
- SCHEMBL142255
- DTXSID40867053
- N,N-dimethyl-10-(quinuclidin-3-yl)-10H-phenothiazine-2-sulfonamide
- 60J29WG4Q6
- N,N-dimethylsulfamoyl-2-(quinuclidinyl-3)-10-phenothiazine
- N-(2,5-DICHLOROPHENYL)MALEAMICACID
- Quisultazine
- NS00053217
- Q27263232
- LM-24056
- LM24056
- 10-(1-Azabicyclo[2.2.2]octan-8-yl)-N,N-dimethylphenothiazine-2-sulfonamide
- 10-(1-Azabicyclo[2.2.2]octan-3-yl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
-
- Inchi: 1S/C21H25N3O2S2/c1-22(2)28(25,26)16-7-8-21-18(13-16)24(17-5-3-4-6-20(17)27-21)19-14-23-11-9-15(19)10-12-23/h3-8,13,15,19H,9-12,14H2,1-2H3
- Chiave InChI: HTHHBTMNLHMBHQ-UHFFFAOYSA-N
- Sorrisi: S1C2C=CC=CC=2N(C2C=C(C=CC1=2)S(N(C)C)(=O)=O)C1CN2CCC1CC2
Proprietà calcolate
- Massa esatta: 415.138818
- Massa monoisotopica: 415.138818
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 3
- Complessità: 672
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.5
- XLogP3: 3.5
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.41
- Punto di ebollizione: 582.5°C at 760 mmHg
- Punto di infiammabilità: 306.1°C
- Indice di rifrazione: 1.717
10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl- Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl- Letteratura correlata
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
64099-44-1 (10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-) Prodotti correlati
- 7456-24-8(Dimetotiazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti